molecular formula C7H7BN2O2 B3094643 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid CAS No. 1260433-36-0

1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid

Cat. No. B3094643
CAS RN: 1260433-36-0
M. Wt: 161.96 g/mol
InChI Key: CHTMPRIYDZWHNL-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of pyrrolopyridine, a heterocyclic compound .


Synthesis Analysis

The synthesis of this compound derivatives involves a series of reactions. The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Hill Notation: C5H6BNO2. It has a molecular weight of 122.92 .


Chemical Reactions Analysis

This compound can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions and regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .


Physical And Chemical Properties Analysis

This compound is a solid substance. It has an assay of ≥95.0% and a melting point of >300 °C (lit.) .

Scientific Research Applications

Synthesis Techniques

1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid has been a subject of interest in the field of synthetic chemistry. The Suzuki–Miyaura cross-coupling technique has been employed to synthesize 3-hetarylpyrroles using 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid. This method has been instrumental in affording new 3-hetaryl-1H-pyrroles through coupling with functionalized pyridinyl and pyrimidinyl bromides (Matyugina et al., 2020). Moreover, practical synthesis methods have been developed for key pharmaceutical intermediates like 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, showcasing the compound's versatility in medicinal chemistry (Wang et al., 2006).

Biochemical Interactions and Applications

This compound derivatives have been extensively studied for their antitumor activities. Notably, nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives, have shown significant biological effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These compounds have been found to inhibit cyclin-dependent kinase 1, reduce cell proliferation, and induce apoptotic responses in DMPM cells. Additionally, some derivatives demonstrate enhanced cytotoxic effects when used in combination with other treatments like paclitaxel (Carbone et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these receptors, inhibiting their activity and resulting in changes in cellular processes .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Pharmacokinetics

The compound’s low molecular weight is noted, which would be beneficial to its bioavailability .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It’s worth noting that the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°c , which may suggest that its stability and efficacy could be influenced by environmental factors such as temperature and atmospheric conditions.

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid and its derivatives is ongoing, with a focus on their potential as FGFR inhibitors for cancer therapy . Further optimization of these compounds could lead to more effective treatments for various types of cancers.

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-4-10-7-5(6)2-1-3-9-7/h1-4,11-12H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTMPRIYDZWHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC2=C1C=CC=N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693249
Record name 1H-Pyrrolo[2,3-b]pyridin-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260433-36-0
Record name 1H-Pyrrolo[2,3-b]pyridin-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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